![molecular formula C7H10ClN3 B1319609 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 210538-68-4](/img/structure/B1319609.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound that belongs to the group of heterocyclic compounds . It has an empirical formula of C7H9N3 · 2HCl, a CAS number of 157327-49-6, and a molecular weight of 208.09 .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride can be represented by the SMILES stringC1(CCNC2)=C2C=NC=N1.Cl.Cl
. The InChI code for this compound is 1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H
. Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride, focusing on unique applications:
Synthesis of Tetrahydropteroic Acid Derivatives
This compound has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives, which are important in various biochemical processes .
Inhibition of Extracellular Signal-Regulated Kinases (Erks)
A series of inhibitors based on this compound have been discovered and optimized for the inhibition of Erks, which play a crucial role in cell signaling pathways involved in cancer progression .
Selective PI3Kδ Inhibition
Chemical optimization of this compound has led to the development of highly selective inhibitors for PI3Kδ, suggesting potential as a drug candidate for autoimmune diseases and leukocyte malignancies .
Axl and Mer Receptor Tyrosine Kinases Inhibition
Derivatives of this compound have been explored for their potential to inhibit members of the TAM family of receptor tyrosine kinases, which are implicated in various diseases including cancer .
Drug-like Properties and In Vivo Efficacy
The compound has shown desirable drug-like properties and in vivo efficacy, indicating its potential as a drug candidate in therapeutic applications .
Commercial Availability
The compound is commercially available and has been documented with technical documents, peer-reviewed papers, and material safety data sheets, facilitating its use in further research and development .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erks) . Erks are a group of proteins that play a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, regulating various cellular activities such as proliferation, differentiation, and survival .
Mode of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride interacts with its target, Erks, by inhibiting their activity . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a family of protein kinases that mediate signal transduction downstream of the MAPK/ERK pathway, which is involved in cell growth, survival, and proliferation .
Biochemical Pathways
The compound affects the MAPK/ERK pathway . By inhibiting Erks, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activity of downstream effectors such as RSK . This can have various effects on the cell, depending on the specific context and environment.
Result of Action
The inhibition of Erks by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride leads to a decrease in the activity of downstream effectors in the MAPK/ERK pathway . This can result in the suppression of cell growth, survival, and proliferation , potentially making the compound useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, the biological environment, including the presence of other molecules and the pH of the surroundings, can also impact the compound’s action.
properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBJBSQBCVWFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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